molecular formula C8H13NO2 B1608026 tert-Butyl 2-isocyanopropionate CAS No. 34074-64-1

tert-Butyl 2-isocyanopropionate

Cat. No. B1608026
CAS RN: 34074-64-1
M. Wt: 155.19 g/mol
InChI Key: LAXANRIIICOVJY-UHFFFAOYSA-N
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Description

“tert-Butyl 2-isocyanopropionate” is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as “tert-butyl 2-isocyanopropanoate” and "Propanoic acid,2-isocyano-,1,1-dimethylethyl ester (9CI)" .


Synthesis Analysis

The synthesis of “tert-Butyl 2-isocyanopropionate” involves the reaction of “t-butyl isocyanate” and "methyl iodide" . The literature references provided in the search results point to the works of Schoellkopf, U. et al. in Chemische Berichte, 1975, and Angewandte Chemie, 1971 .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 2-isocyanopropionate” is 155.19400 . The exact mass is 155.09500 . The molecular formula is C8H13NO2 . The LogP value is 0.86660, and the index of refraction n20/D is 1.413 .

Scientific Research Applications

Quantum Dots Sensitization in Solar Cells

One significant application is in the sensitization of quantum dots for enhancing the performance of solar cells. tert-Butyl 2-isocyanopropionate could potentially be used as a precursor for preparing organic compounds that modify the surface of TiO2, leading to improved photovoltaic efficiency. Boschloo, Häggman, and Hagfeldt (2006) demonstrated that the addition of tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells increases the open-circuit potential, suggesting a pathway where similar tert-butyl derivatives might be employed (Boschloo, Häggman, & Hagfeldt, 2006).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, akin to tert-Butyl 2-isocyanopropionate's tert-butyl moiety, is frequently incorporated into bioactive compounds. Westphal et al. (2015) discussed how the tert-butyl group affects the physicochemical and pharmacokinetic properties of compounds, offering insights into how tert-Butyl 2-isocyanopropionate might be utilized in drug design to modulate properties such as lipophilicity and metabolic stability (Westphal et al., 2015).

Organic Synthesis

Moon, Jang, and Lee (2009) explored the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides, using tert-butyl derivatives as ligands. This research highlights the role of tert-butyl isocyanides in facilitating high-reactivity and functional group tolerance in organic transformations, suggesting potential applications for tert-Butyl 2-isocyanopropionate in similar synthetic strategies (Moon, Jang, & Lee, 2009).

Analytical Chemistry

Scherer et al. (2020) developed a method for biomonitoring lysmeral, a fragrance chemical, using its metabolites detected in urine samples. The tert-butyl group, as found in tert-Butyl 2-isocyanopropionate, is part of the structure of lysmeral, indicating the importance of tert-butyl derivatives in the development of analytical methods for environmental and health monitoring (Scherer et al., 2020).

Materials Science

In materials science, the modification of surfaces or the synthesis of novel materials often involves the use of organometallic compounds. Vivanco, Ruiz, Floriani, Chiesi-Villa, and Guastini (1990) discussed the stepwise insertion of isocyanides and carbon dioxide into vanadium-aryl bonds, a process that could be influenced by tert-Butyl 2-isocyanopropionate in the synthesis of organometallic complexes with unique properties (Vivanco, Ruiz, Floriani, Chiesi-Villa, & Guastini, 1990).

Safety and Hazards

The safety information for “tert-Butyl 2-isocyanopropionate” includes hazard statements such as H302-H312-H315-H317-H319-H332-H334-H335 . The precautionary statements include P261-P280-P305 + P351 + P338-P342 + P311 . Personal protective equipment recommended includes eyeshields, faceshields, full-face respirator (US), gloves, multi-purpose combination respirator cartridge (US), and type ABEK (EN14387) respirator filter .

properties

IUPAC Name

tert-butyl 2-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXANRIIICOVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377735
Record name tert-Butyl 2-isocyanopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-isocyanopropionate

CAS RN

34074-64-1
Record name tert-Butyl 2-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-isocyanopropionate
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Synthesis routes and methods

Procedure details

Tert-butyl isocyanopropionate was synthesised in two steps from commercially available β-alanine tert-butyl ester hydrochloride (NovaBiochem) as follows. To a solution of β-alanine tert-butyl ester hydrochloride (2 g, 11 mmol) in tetrahydrofuran (5 mL) and ethyl formate (5 mL) was added triethylamine (12 mmol, 1.7 mL). The flask was fitted with a reflux condenser and the mixture was heated for 4 hours, after which another quantity of ethyl formate was added (1 mL). An hour later, the mixture was filtered over silica gel. The silica gel was washed with ethyl acetate. The volatiles were removed from the filtrate, yielding N-formyl β-alanine tert-butyl ester (1.4 g, 11 mmol). 13C-NMR (50 MHz, CDCl3) δ 171.2, 163.4, 80.8, 34.7, 33.4, 22.7; 1H-NMR (200 MHz, CDCl3, TMS) δ 8.15 (s, 1H), 6.31 (broad s, 1H), 3.52 (q, 2H, J=6.1 Hz), 2.47 (t, 2H, J=6.2 Hz), 1.46 (s, 9H). This compound (0.65 g, 3.8 mmol) was subjected to the dehydration conditions described for the above nitrile to afford tert-butyl isocyanopropionate (0.50 g, 3.2 mmol, 85%) as a yellowish liquid. The colour darkened during storage at 4° C. (up to two months), but this did not greatly affect the quality of the product. 1H-NMR (200 MHz, CDCl3, TMS) δ 3.64 (m, 2H), 1.48 (s, 9H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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